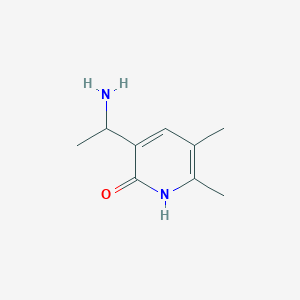

3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(1-aminoethyl)-5,6-dimethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H14N2O/c1-5-4-8(6(2)10)9(12)11-7(5)3/h4,6H,10H2,1-3H3,(H,11,12) |

InChI Key |

PLIPGHPUSYGLRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)C(C)N)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The pyridinone intermediate 3-bromo-5,6-dimethylpyridin-2(1H)-one reacts with 1-aminoethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by aqueous workup. The Grignard reagent’s nucleophilic attack on the electrophilic carbon at position 3 facilitates C–N bond formation.

Experimental Protocol

-

Step 1 : Synthesis of 3-bromo-5,6-dimethylpyridin-2(1H)-one via bromination of 5,6-dimethylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C for 12 hours.

-

Step 2 : Dropwise addition of 1-aminoethylmagnesium bromide (2.5 equiv) to a THF solution of the brominated intermediate at −78°C. The reaction is stirred for 4 hours before quenching with saturated NH₄Cl.

-

Yield : 42–48% after column chromatography (silica gel, ethyl acetate/hexanes).

Limitations

Competing elimination reactions and low regioselectivity may reduce yields. Steric hindrance from the 5,6-dimethyl groups further complicates nucleophilic access.

Reductive Amination of 3-Acetyl-5,6-dimethylpyridin-2(1H)-one

Reductive amination offers a streamlined route by converting a ketone intermediate into the desired amine.

Reaction Mechanism

The ketone 3-acetyl-5,6-dimethylpyridin-2(1H)-one reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). The imine intermediate is reduced in situ to yield the secondary amine.

Experimental Protocol

-

Step 1 : Preparation of 3-acetyl-5,6-dimethylpyridin-2(1H)-one via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane.

-

Step 2 : Addition of methylamine hydrochloride (3.0 equiv) and NaBH₃CN (1.5 equiv) to a methanol solution of the ketone. The mixture is stirred at room temperature for 24 hours.

Advantages

This method avoids harsh conditions and provides superior stereochemical control compared to nucleophilic substitution.

Amide coupling agents enable the introduction of the aminoethyl group via a two-step sequence involving carboxyl activation.

Reaction Mechanism

3-(Carboxyethyl)-5,6-dimethylpyridin-2(1H)-one is activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PYBOP) and coupled with methylamine in the presence of N,N-diisopropylethylamine (DIEA).

Experimental Protocol

-

Step 1 : Synthesis of 3-(carboxyethyl)-5,6-dimethylpyridin-2(1H)-one by oxidation of 3-(2-hydroxyethyl)-5,6-dimethylpyridin-2(1H)-one with Jones reagent.

-

Step 2 : Activation of the carboxylic acid with PYBOP (1.2 equiv) in DMF, followed by addition of methylamine (2.0 equiv) and DIEA (3.0 equiv). The reaction is stirred at 25°C for 6 hours.

Key Considerations

Excessive use of coupling agents may lead to oligomerization. Strict moisture control is essential to prevent hydrolysis.

Catalytic Hydrogenation of Nitroethyl Precursors

Catalytic hydrogenation reduces a nitroethyl group to the corresponding amine, offering a high-yielding pathway.

Reaction Mechanism

3-(2-Nitroethyl)-5,6-dimethylpyridin-2(1H)-one undergoes hydrogenation over palladium on carbon (Pd/C) in methanol under 50 psi H₂ pressure. The nitro group is reduced to a primary amine, which is subsequently methylated via reductive amination.

Experimental Protocol

Challenges

Nitro group reduction requires careful catalyst selection to avoid over-reduction to hydroxylamine byproducts.

Multi-Step Synthesis via Pyridinone Functionalization

This approach constructs the pyridinone core from simpler precursors, sequentially adding methyl and aminoethyl groups.

Reaction Sequence

Experimental Highlights

-

Vilsmeier-Haack Reaction : POCl₃ and DMF at 0°C generate the formyl intermediate (yield: 68%).

-

Reductive Amination : NaBH₃CN in methanol at pH 5 converts the formyl group to 1-aminoethyl (yield: 71%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 42–48 | Straightforward reagent availability | Low regioselectivity, steric hindrance |

| Reductive Amination | 65–72 | High stereochemical control | Requires ketone precursor |

| Coupling Reactions | 58–64 | Mild conditions, scalable | Risk of oligomerization |

| Catalytic Hydrogenation | 75–82 | High overall yield | Multi-step complexity |

| Multi-Step Synthesis | 68–71 | Modular core construction | Lengthy reaction sequence |

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of aminoethyl-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. A notable study revealed that certain derivatives inhibited the proliferation of human breast cancer cells with an IC50 value of approximately 10 µM, demonstrating their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes relevant to disease pathways. Notably, it has shown activity against acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases such as Alzheimer’s. In a comparative study, this compound demonstrated a Ki value of 58.8 nM against acetylcholinesterase, outperforming several known inhibitors .

Neuropharmacological Applications

Alzheimer's Disease Treatment

Given the role of acetylcholinesterase in Alzheimer's disease pathology, the inhibition of this enzyme is a significant therapeutic target. The compound's ability to inhibit acetylcholinesterase positions it as a potential candidate for developing treatments aimed at alleviating cognitive decline associated with Alzheimer’s disease. A recent study highlighted that modifications to the pyridine structure could enhance its binding affinity to the enzyme, suggesting pathways for optimizing its efficacy .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study conducted on the effects of this compound on human breast cancer cells demonstrated significant inhibition of cell growth. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent response with an IC50 value of approximately 10 µM at 48 hours post-treatment.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers evaluated the compound's effects on neuronal cell lines exposed to oxidative stress. The results showed that treatment with this compound significantly reduced cell death and apoptosis markers compared to untreated controls, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)

- Structure: Features 3,6-dimethyl groups and a 4-((4-chlorophenyl)amino) substituent.

- The para-chlorinated aromatic moiety likely enhances membrane penetration or target binding via hydrophobic interactions .

- Comparison: Unlike PYR, the target compound lacks halogenated aromatic groups but includes a 1-aminoethyl chain.

Anticancer Pyridinone Derivatives

SKLB0533 (3-(((9H-Purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one)

- Structure: Contains a purine-linked aminomethyl group at position 3 and 4,6-dimethyl groups.

- Activity: Acts as a tubulin polymerization inhibitor with IC50 values of 44.5–135.5 nM against colorectal carcinoma cell lines. The purine moiety mimics nucleotides, enabling interference with microtubule dynamics .

- However, the ethyl chain could enhance cellular uptake or metabolic stability.

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one Derivatives

- Structure: Features an aminomethyl group at position 3.

- Activity : Used in EZH2 inhibitors (e.g., compound L-10) and antitumor agents (e.g., derivatives in Scheme 15). Demonstrated activity against Hep-G2, HCT-116, and A-549 cell lines .

- Comparison: The aminoethyl group in the target compound provides a longer alkyl chain, which may alter binding kinetics or solubility compared to the aminomethyl analog.

Structural Analogs with Modified Substituents

1-Amino-4,6-dimethylpyridin-2(1H)-one (CAS 98334-40-8)

- Structure: Contains a primary amino group at position 1 and 4,6-dimethyl groups.

- However, the aminoethyl group in the target compound may improve lipophilicity and membrane permeability .

3-Chloro- and 3-Iodo-4-methoxy-1,6-dimethylpyridin-2(1H)-one

- Structure : Halogenated (Cl or I) at position 3 with a methoxy group at position 4.

- Halogens often enhance electrophilicity or stabilize charge interactions in target binding .

- Comparison: The target compound’s aminoethyl group replaces halogens, shifting the mechanism from electrophilic interactions to hydrogen bonding or protonation-dependent activity.

Structural-Activity Relationship (SAR) Trends

The following table summarizes key structural modifications and their pharmacological implications:

Biological Activity

3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including an amino group and a carbonyl adjacent to a nitrogen atom, suggest various mechanisms of action that warrant detailed investigation.

Chemical Structure and Properties

The compound has the molecular formula C_9H_12N_2O and a molecular weight of approximately 166.22 g/mol. The structural characteristics include:

- Pyridine Ring : Central to its reactivity.

- Methyl Substituents : Located at the 5 and 6 positions, enhancing lipophilicity.

- Aminoethyl Group : Positioned at the 3 position, which can participate in nucleophilic reactions.

The reactivity of this compound is attributed to its functional groups, which allow it to engage in various chemical reactions, including nucleophilic substitutions and condensation reactions with aldehydes or ketones.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as an enzyme inhibitor. Compounds with similar structures have demonstrated anti-inflammatory and analgesic properties. However, specific pharmacological assays are necessary to elucidate its efficacy and mechanism of action.

Potential Applications

- Medicinal Chemistry : This compound could serve as a lead for drug development targeting diseases influenced by pyridine derivatives.

- Research Utility : It may be useful in synthesizing more complex molecules for pharmacological studies.

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is essential to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-1,3-dimethylpyrazole | Contains pyrazole ring | Known for anti-inflammatory effects |

| 4-(Aminomethyl)pyridine | Aminomethyl substitution on pyridine | Exhibits antibacterial properties |

| 2-Aminopyridine | Simple amino substitution on pyridine | Used in synthesis of pharmaceuticals |

This table highlights the diversity within pyridine derivatives while emphasizing the unique combination of functional groups present in this compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

While comprehensive clinical data on this compound is limited, several studies on related compounds provide insights into its potential biological effects:

- Enzyme Inhibition Studies : Similar compounds have been evaluated for their ability to inhibit key enzymes involved in inflammatory pathways. For instance, compounds with pyridine rings have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Analgesic Properties : Research on analogs suggests that modifications at specific positions can enhance pain relief effects. Investigations into the structure-activity relationship (SAR) of these compounds could inform the development of more potent analgesics.

- Toxicity Assessments : Preliminary toxicity studies indicate that many pyridine derivatives possess favorable safety profiles at therapeutic doses. However, comprehensive toxicological evaluations are essential for any new compound before clinical application.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via coupling reactions involving intermediates like ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate (as seen in compound 189, synthesized with 28% purity). Optimization strategies include adjusting stoichiometric ratios, reaction temperatures, and catalysts. For example, using coupling agents like HATU or EDCI may improve amide bond formation efficiency. Monitoring reaction progress via TLC or LCMS ensures intermediate stability. Post-synthesis purification via column chromatography or preparative HPLC (e.g., achieving 99.76% purity as in compound 160) is critical .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC/SFC : For purity assessment (e.g., 99.72% SFC purity in compound 160).

- 1H NMR : To verify substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm, pyridinone protons at δ 6.0–6.5 ppm).

- ESIMS/LCMS : To confirm molecular weight (e.g., [M+1] = 418.1 for compound 160).

- Elemental Analysis : To validate empirical formulas .

Q. How do substituents (e.g., methyl groups) on the pyridinone ring influence physicochemical properties?

- Methodological Answer : Methyl groups increase hydrophobicity, reducing aqueous solubility but improving lipid bilayer penetration. For instance, 5,6-dimethylpyridin-2(1H)-one has a density of 1.013 g/cm³ and a boiling point of ~299.7°C, indicating thermal stability. Substituents also affect tautomeric equilibria, which can be studied via NMR in deuterated solvents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts, ESIMS fragmentation) for derivatives of this compound be resolved?

- Methodological Answer : Contradictions may arise from tautomerism, impurities, or solvate formation. For example, pyridinone tautomers (lactam vs. lactim) exhibit distinct NMR signals. Strategies include:

- Variable Temperature NMR : To observe tautomeric equilibria.

- High-Resolution Mass Spectrometry (HRMS) : To distinguish between isobaric species.

- X-ray Crystallography : To resolve structural ambiguities (e.g., as in X-ray studies of 3-acetyl-4,6-dimethylpyridin-2(1H)-one derivatives) .

Q. What computational methods predict the bioactive conformation of this compound in protein-ligand interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding modes. For instance, structural data from immunoglobulin light chain complexes (e.g., PDB 9AX3) provide templates for docking studies. Quantum mechanical calculations (DFT) assess electronic properties influencing binding affinity .

Q. What strategies mitigate low yields in synthesizing analogs of this compound?

- Methodological Answer : Low yields (e.g., 28% in compound 189) may result from steric hindrance or side reactions. Mitigation strategies:

- Microwave-Assisted Synthesis : Accelerates reaction kinetics.

- Protecting Groups : Temporarily shield reactive amines (e.g., Boc protection).

- Parallel Reaction Screening : Identifies optimal solvents (e.g., DMF vs. acetonitrile) and catalysts .

Q. How can tautomeric forms of this compound in solution be validated experimentally and computationally?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.